REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]([CH3:11])([CH3:10])[CH2:4][CH2:5][S:6]([NH2:9])(=[O:8])=[O:7].Cl[C:13]1[C:14]([CH3:22])=[CH:15][C:16]2[N:17]([N:19]=[CH:20][N:21]=2)[N:18]=1>>[CH3:10][C:3]([CH3:11])([CH2:4][CH2:5][S:6](=[O:7])(=[O:8])[NH2:9])[CH2:2][O:1][C:13]1[C:14]([CH3:22])=[CH:15][C:16]2[N:17]([N:19]=[CH:20][N:21]=2)[N:18]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(CCS(=O)(=O)N)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC=2N(N1)N=CN2)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the same reaction
|
Name
|
|
Type
|
product
|
Smiles
|
CC(COC=1C(=CC=2N(N1)N=CN2)C)(CCS(N)(=O)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |